2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Description
2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a chloro-substituted ketone featuring a pyrrolidine ring modified with an ethoxymethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules. Its structural uniqueness lies in the combination of a reactive α-chloro ketone moiety and a polar ethoxymethyl substituent, which may enhance solubility and modulate reactivity compared to simpler analogs .
Properties
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-14-7-9-4-5-12(6-9)10(13)8(2)11/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBTRWXJJTBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a chloropropanone moiety and a pyrrolidine ring, is involved in various biochemical interactions that influence cellular processes and enzyme activities. This article delves into its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18ClNO2
- Molecular Weight : 219.71 g/mol
- IUPAC Name : 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one exhibits significant interactions with various enzymes, particularly influencing carbonic anhydrase isoenzymes. These enzymes are crucial for maintaining acid-base homeostasis in tissues, suggesting the compound's potential therapeutic applications in conditions related to acid-base imbalance.
Table 1: Interaction with Enzymes
| Enzyme | Interaction Type | Biological Implication |
|---|---|---|
| Carbonic Anhydrase | Inhibition | Affects acid-base balance |
| RORγt (Nuclear Receptor) | Modulation of activity | Regulates immune responses |
The compound's biological activity is primarily attributed to its ability to influence cellular signaling pathways and gene expression. For instance, it has been shown to modulate the activity of RORγt, which plays a critical role in regulating immune responses. This modulation can lead to alterations in cytokine production and immune cell differentiation.
Cellular Effects
In laboratory settings, 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one has demonstrated the ability to affect:
- Cell Signaling Pathways : Influences pathways involved in cell growth and apoptosis.
- Gene Expression : Alters the expression of genes related to inflammation and immune response.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Effects on Immune Response
A study evaluated the impact of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one on T-cell activation. The results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Study 2: Anticancer Potential
Another investigation focused on the compound's effects on cancer cell lines. It was found that the compound inhibited cell proliferation in several cancer types, including leukemia and breast cancer, by inducing apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Moieties
(a) 1-(Pyrrolidin-1-yl)hexadecan-1-one (1g)
- Structure : A long alkyl chain (C16) attached to the pyrrolidine-ketone core.
- Synthesis : Prepared via nucleophilic substitution of a chloride precursor, similar to the target compound .
- Key Differences : The absence of a chloro group and ethoxymethyl substituent reduces electrophilicity and solubility. Long alkyl chains increase lipophilicity, making 1g less suitable for aqueous-phase reactions compared to the target compound.
(b) 1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h)
- Structure : Features a terminal alkene substituent.
- Synthesis : Shares the same chloride substitution methodology as the target compound .
- The lack of ethoxymethyl reduces polarity.
(c) 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
- Structure : Contains a 2-chloroacetyl group and aromatic phenyl ring.
- Application : Used as an intermediate for antihistaminics, highlighting the role of chloro-ketones in drug synthesis .
Halogenated Ketones with Heterocyclic Modifications
(a) 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Structure : Combines a morpholine ring with a chloro-aniline-substituted pyrrolopyridine core.
- Synthesis : Prepared via Buchwald–Hartwig amination, differing from the nucleophilic substitution used for the target compound .
- Key Differences : The morpholine ring increases polarity and metabolic stability compared to pyrrolidine. However, the ethoxymethyl group in the target compound provides additional ether-based solubility without the complexity of fused aromatic systems.
(b) 2-(4-Bromo-2-chlorophenoxy)-1-(4-methylphenyl)propan-1-one
- Structure : Aryl-substituted ketone with bromo and chloro halogens.
- Key Differences : The aryl halogens enable Suzuki couplings or Ullmann reactions, whereas the target compound’s α-chloro ketone is more reactive toward amines or alcohols in nucleophilic substitutions .
Physicochemical and Reactivity Profiles
- Solubility : The ethoxymethyl group in the target compound improves aqueous solubility compared to purely alkyl-substituted analogs (e.g., 1g) .
- Reactivity: The α-chloro ketone enables efficient amidation or alkylation, contrasting with aryl halides (e.g., 4-bromo-2-chlorophenoxy derivatives) that require transition-metal catalysis .
Preparation Methods
General Synthetic Strategy
The typical synthetic approach to compounds of this class involves the nucleophilic substitution reaction between a substituted pyrrolidine (bearing the ethoxymethyl group) and a chlorinated acyl chloride, such as 2-chloropropanoyl chloride. The reaction forms the amide or ketone linkage on the nitrogen atom of the pyrrolidine ring.
-
- 3-(ethoxymethyl)pyrrolidine
- 2-chloropropanoyl chloride
-
- Use of a base (commonly triethylamine) to neutralize hydrochloric acid generated during acylation
- Solvent: typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran
- Temperature control: often 0°C to room temperature to minimize side reactions
- Reaction time: varies from 1 to several hours depending on scale and conditions
This method is analogous to the synthesis of related compounds such as 2-chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, where 2-(ethoxymethyl)piperidine reacts with 2-chloropropanoyl chloride under similar conditions to yield the chlorinated ketone derivative with good yield and purity.
Detailed Reaction Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted pyrrolidine | Starting from pyrrolidine, alkylation with ethyl bromomethyl ether or equivalent to introduce ethoxymethyl group | Requires base such as sodium hydride or potassium carbonate; anhydrous conditions |
| 2 | Acylation reaction | Addition of 2-chloropropanoyl chloride dropwise to a solution of 3-(ethoxymethyl)pyrrolidine and triethylamine in dry solvent | Temperature maintained at 0–5°C initially, then stirred at room temperature for 2–4 hours |
| 3 | Workup and purification | Quenching with water, extraction with organic solvent, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization | Yields typically range from 70% to 90% depending on scale and purity requirements |
Optimization and Reaction Parameters
- Base selection: Triethylamine is preferred for its efficiency in scavenging HCl and mildness, preventing side reactions. Alternative bases such as pyridine or DIPEA may be used but can affect yield and purity.
- Solvent choice: Dichloromethane is favored for its inertness and ability to dissolve both reactants. THF or acetonitrile can be alternatives depending on solubility.
- Temperature control: Low temperatures reduce side reactions, such as over-acylation or decomposition of sensitive intermediates.
- Stoichiometry: Slight excess of acyl chloride (1.05–1.2 equivalents) ensures complete conversion of the amine.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting amine | 3-(ethoxymethyl)pyrrolidine | Key nucleophile for acylation |
| Acylating agent | 2-Chloropropanoyl chloride | Provides chlorinated ketone moiety |
| Base | Triethylamine (1.2 eq.) | Neutralizes HCl, prevents side reactions |
| Solvent | Dichloromethane or THF | Ensures solubility and reaction control |
| Temperature | 0–5°C initially, then room temperature | Controls reaction rate and selectivity |
| Reaction time | 2–4 hours | Ensures completion of acylation |
| Purification method | Column chromatography or recrystallization | Isolates pure product |
| Yield | 70–90% | Dependent on reaction optimization |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 3-(ethoxymethyl)pyrrolidine with a chloroacetylating agent (e.g., chloroacetyl chloride) in anhydrous dichloromethane at 0–5°C.
- Step 2 : Neutralize excess reagent with a mild base (e.g., sodium bicarbonate).
- Optimization : Control reaction temperature to minimize side products (e.g., over-alkylation). Use catalytic DMAP to enhance reactivity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
- Emergency response : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air .
Advanced Research Questions
Q. How does the ethoxymethyl substituent on the pyrrolidine ring influence the compound’s reactivity in nucleophilic substitution reactions?
The ethoxymethyl group introduces steric hindrance and electron-donating effects:
- Steric effects : Reduces accessibility to the pyrrolidine nitrogen, slowing reactions with bulky electrophiles.
- Electronic effects : Enhances nucleophilicity of the pyrrolidine nitrogen via inductive effects, favoring reactions with electrophiles like alkyl halides.
Experimental validation : Compare reaction rates with/without ethoxymethyl using kinetic studies (HPLC monitoring) .
Q. What computational methods are suitable for predicting the compound’s behavior in catalytic systems?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies).
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .
Software : Gaussian 16 or ORCA for DFT; AutoDock Vina for docking studies.
Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns) be resolved?
- Case study : Observed splitting in pyrrolidine protons may arise from restricted rotation due to the ethoxymethyl group.
- Solutions :
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
